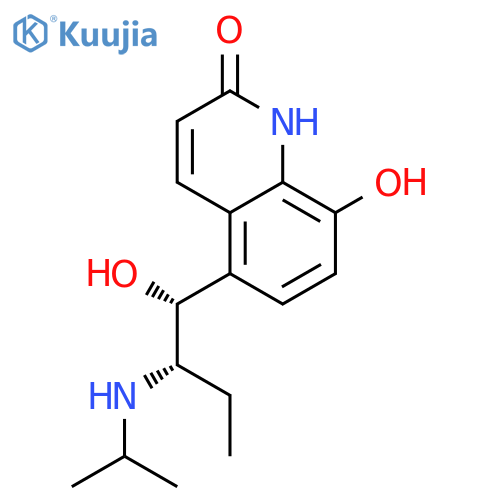Cas no 72332-33-3 (Procaterol)

Procaterol structure
Procaterol 化学的及び物理的性質
名前と識別子
-
- Procaterol
- (R*,S*)-(-)-8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
- (S)-N,N-DiMethyl-3-(1-naphthalenyl-d7-oxy)-3-(2-thienyl)propanaMine
- 8-hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1h)-quinolinone(r*,s
- ent-Florfenicol AMine-d3
- s*)-(+-)
- FKNXQNWAXFXVNW-UHFFFAOYSA-N
- Procaterol (INN)
- 8-Hydroxy-5-{1-hydroxy-2-[(propan-2-yl)amino]butyl}quinolin-2(1H)-one
- AKOS005564627
- DTXSID50860939
- Q27088451
- 8-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)butyl]-1H-quinolin-2-one
- 5-(1-hydroxy-2-isopropylaminobutyl)-8-hydroxycarbostyril
- NCGC00018291-02
- BDBM50493310
- NSC-308904
- L023776
- BRD-A22684332-003-02-3
- KBio3_002739
- AC-13705
- NCGC00024381-02
- NSC308904
- Meptin (TN)
- GTPL3464
- 60443-17-6
- SPBio_001400
- CHEMBL160519
- SCHEMBL4632
- 8-Hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-2(1H)-quinolinone
- Spectrum3_001770
- Meptin
- D08424
- AKOS015961460
- BRD-A22684332-003-03-1
- Procaterolo
- 2(1H)-Quinolinone, 8-hydroxy-5-(1-hydroxy-2-((1-methylethyl)amino)butyl)-
- NSC 308904
- CHEBI:91585
- 72332-33-3
- Pro-Air
- NS00096927
- Spectrum2_001550
- BSPBio_003239
- 5-[1-hydroxy-2-(propan-2-ylamino)butyl]quinoline-2,8-diol
- DB-229702
- DB-055628
- STK632659
-
- インチ: 1S/C16H22N2O3/c1-4-12(17-9(2)3)16(21)11-5-7-13(19)15-10(11)6-8-14(20)18-15/h5-9,12,16-17,19,21H,4H2,1-3H3,(H,18,20)/t12-,16+/m0/s1
- InChIKey: FKNXQNWAXFXVNW-BLLLJJGKSA-N
- ほほえんだ: CC(N[C@H]([C@@H](C1C=CC(O)=C2NC(C=CC=12)=O)O)CC)C
計算された属性
- せいみつぶんしりょう: 290.16300
- どういたいしつりょう: 290.163
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 6
- トポロジー分子極性表面積: 81.6A^2
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 色と性状: 白色結晶粉末。
- 密度みつど: 1.191 g/cm3
- ゆうかいてん: 170-173°C(lit.)
- ふってん: 539.5ºC at 760 mmHg
- フラッシュポイント: 539.5 °C at 760 mmHg
- PSA: 85.35000
- LogP: 2.43460
- ようかいせい: それはメタノールに溶け、エタノールに微溶解し、アセトン/エチルエーテル/エタノール/クロロホルムまたはベンゼンにほとんど溶けない。光にさらされると変色する
Procaterol セキュリティ情報
- WGKドイツ:1
- セキュリティの説明: S26; S36/37; S37/39; S36
- RTECS番号:IQ0220000
-
危険物標識:

- リスク用語:R22; R36/37/38
Procaterol 税関データ
- 税関コード:29211190
- 税関データ:
中国税関コード:
29211190
Procaterol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Biosynth | XCA33233-25 mg |
Procaterol |
72332-33-3 | 25mg |
$247.50 | 2022-12-28 | ||
| Biosynth | XCA33233-10 mg |
Procaterol |
72332-33-3 | 10mg |
$132.00 | 2022-12-28 | ||
| Biosynth | XCA33233-250 mg |
Procaterol |
72332-33-3 | 250MG |
$1,187.50 | 2022-12-28 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-344977-100mg |
Procaterol, |
72332-33-3 | 100mg |
¥4212.00 | 2023-09-05 | ||
| Biosynth | XCA33233-50 mg |
Procaterol |
72332-33-3 | 50mg |
$396.00 | 2022-12-28 | ||
| Biosynth | XCA33233-100 mg |
Procaterol |
72332-33-3 | 100MG |
$634.00 | 2022-12-28 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-344977-100 mg |
Procaterol, |
72332-33-3 | 100MG |
¥4,212.00 | 2023-07-11 |
Procaterol 関連文献
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
72332-33-3 (Procaterol) 関連製品
- 753498-25-8(Indacaterol maleate)
- 312753-06-3(Indacaterol)
- 147568-66-9(8-Hydroxy-5-((R)-1-hydroxy-2-(((R)-1-(4-methoxyphenyl)propan-2-yl)amino)ethyl)quinolin-2(1H)-one)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬